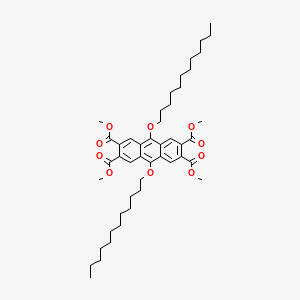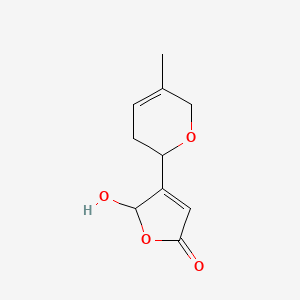
2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy- is a complex organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a unique structure that combines a furanone ring with a pyran ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy- typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Furanone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.
Introduction of the Pyran Ring: The pyran ring can be introduced via a Diels-Alder reaction between a diene and a suitable dienophile.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the corresponding precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The furanone ring can be reduced to form a dihydrofuranone.
Substitution: Various substituents can be introduced at different positions of the rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Dihydrofuranone derivatives.
Substitution Products: Halogenated or alkylated furanones and pyrans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and furanone groups could play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 4-hydroxy-: Lacks the pyran ring, making it less complex.
2(5H)-Furanone, 4-(3,6-dihydro-2H-pyran-2-yl)-5-hydroxy-: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the furanone and pyran rings, along with the hydroxyl group, gives 2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy- distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
185038-70-4 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxy-3-(5-methyl-3,6-dihydro-2H-pyran-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C10H12O4/c1-6-2-3-8(13-5-6)7-4-9(11)14-10(7)12/h2,4,8,10,12H,3,5H2,1H3 |
InChI Key |
FLNHFWSNSDPSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(OC1)C2=CC(=O)OC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


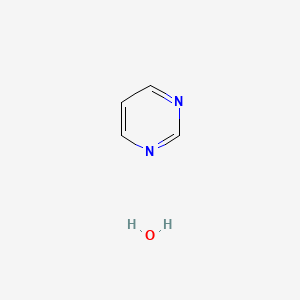
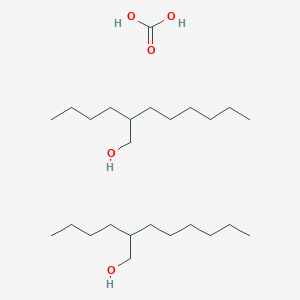
![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
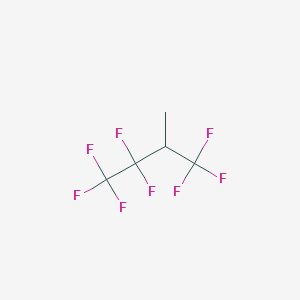
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
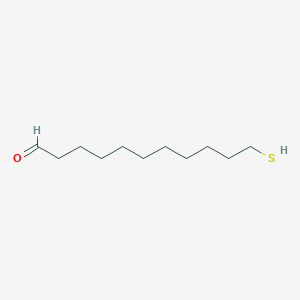
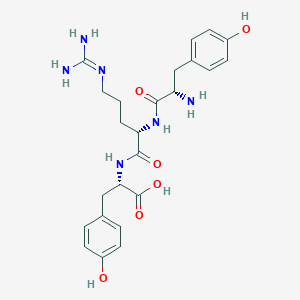
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
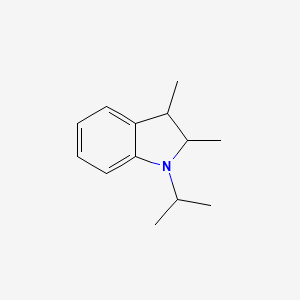
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

